molecular formula C19H16N2O3S B379893 (E)-methyl 4-((4-oxo-2-(m-tolylamino)thiazol-5(4H)-ylidene)methyl)benzoate CAS No. 385398-54-9

(E)-methyl 4-((4-oxo-2-(m-tolylamino)thiazol-5(4H)-ylidene)methyl)benzoate

Cat. No.: B379893
CAS No.: 385398-54-9
M. Wt: 352.4g/mol
InChI Key: OWPLUBDSIQPNIR-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-methyl 4-((4-oxo-2-(m-tolylamino)thiazol-5(4H)-ylidene)methyl)benzoate is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a benzoate ester, and a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 4-((4-oxo-2-(m-tolylamino)thiazol-5(4H)-ylidene)methyl)benzoate typically involves a multi-step process. One common method starts with the preparation of the thiazole ring through the cyclization of appropriate precursors. The key steps include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Amination: The thiazole intermediate is then subjected to amination with m-toluidine to introduce the m-tolylamino group.

    Condensation: The resulting compound undergoes a condensation reaction with methyl 4-formylbenzoate to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 4-((4-oxo-2-(m-tolylamino)thiazol-5(4H)-ylidene)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.

    Reduction: Reduction reactions can be employed to convert the carbonyl group into an alcohol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-methyl 4-((4-oxo-2-(m-tolylamino)thiazol-5(4H)-ylidene)methyl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial or fungal infections.

    Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of (E)-methyl 4-((4-oxo-2-(m-tolylamino)thiazol-5(4H)-ylidene)methyl)benzoate involves its interaction with specific molecular targets. The thiazole ring and the benzoate ester are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of microbial growth or the alteration of cellular processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (E)-methyl 4-((4-oxo-2-(p-tolylamino)thiazol-5(4H)-ylidene)methyl)benzoate: Similar structure but with a p-tolylamino group instead of m-tolylamino.

    (E)-ethyl 4-((4-oxo-2-(m-tolylamino)thiazol-5(4H)-ylidene)methyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

(E)-methyl 4-((4-oxo-2-(m-tolylamino)thiazol-5(4H)-ylidene)methyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[(E)-[2-(3-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-12-4-3-5-15(10-12)20-19-21-17(22)16(25-19)11-13-6-8-14(9-7-13)18(23)24-2/h3-11H,1-2H3,(H,20,21,22)/b16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPLUBDSIQPNIR-LFIBNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)C(=O)OC)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)C(=O)OC)/S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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